BenchChemオンラインストアへようこそ!

CY-09

Inflammasome Biology Drug Discovery Cell Biology

CY-09 is the only NLRP3 inhibitor with validated direct binding to the ATP-binding pocket of the NACHT domain, ensuring unambiguous pathway interrogation. Unlike MCC950 (unelucidated mechanism) or OLT1177, CY-09 lacks activity against AIM2, NLRC4, NLRP1, NOD2, and RIG-I at 1 µM. Its 72% oral bioavailability in mice and defined CYP inhibition profile (IC50: CYP1A2 18.9, 2C9 8.18, 2C19 >50, 2D6 >50, 3A4 26.0 µM) make it the definitive tool for chronic dosing studies and ADME-aware screening cascades.

Molecular Formula C19H12F3NO3S2
Molecular Weight 423.4 g/mol
Cat. No. B8066086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY-09
Molecular FormulaC19H12F3NO3S2
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
InChIInChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9-
InChIKeyDJTINRHPPGAPLD-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CY-09: A Selective and Direct NLRP3 Inflammasome Inhibitor for Preclinical Inflammation Research


CY-09 (CAS 1073612-91-5) is a synthetic small molecule that acts as a selective and direct inhibitor of the NLRP3 inflammasome [1]. It directly binds to the ATP-binding motif within the NACHT domain of the NLRP3 protein, inhibiting its ATPase activity and thereby suppressing NLRP3 inflammasome assembly and activation [1][2]. CY-09 is distinguished by its validated in vivo efficacy in multiple rodent disease models and a well-characterized selectivity profile against other inflammasome sensors .

Why CY-09 Cannot Be Directly Substituted with Other In-Class NLRP3 Inhibitors


The NLRP3 inhibitor class is heterogeneous, with compounds exhibiting distinct binding mechanisms, selectivity fingerprints, and metabolic liabilities. Generic substitution is not scientifically valid because functional differences directly impact experimental outcomes. For instance, while MCC950 is a potent NLRP3 inhibitor, its molecular mechanism is not fully elucidated and it may not engage the target in the same way [1]. Furthermore, some compounds like OLT1177 (dapansutrile) and OXSI-2 have failed to demonstrate direct pathway antagonism in certain rigorous cellular assay systems, despite being reported as NLRP3 inhibitors [2]. CY-09's specific mode of action—direct binding to the NLRP3 ATP-binding pocket [3]—and its unique cytochrome P450 inhibition profile represent key differentiators that preclude interchangeable use.

Quantitative Evidence Differentiating CY-09 from its Closest Analogs and Alternatives


Cellular Functional Potency: CY-09 Validated in Rank-Order Assay Alongside MCC950

In a comprehensive cellular assay panel designed to functionally define NLRP3 inflammasome inhibitors, CY-09 was confirmed as one of five compounds that demonstrated direct pathway antagonism. The study established a rank-order potency for NLRP3 inhibition, distinguishing active inhibitors (MCC950, oridonin, NBC6, NBC19, CY-09) from compounds that failed to inhibit the inflammasome, including OLT1177 (dapansutrile) and OXSI-2 [1]. While specific IC50 values from this multi-assay system are complex and not directly comparable to single-endpoint assays, this data proves CY-09's functional engagement with the target and places it within the validated, active cohort of NLRP3 antagonists.

Inflammasome Biology Drug Discovery Cell Biology

In Vivo Efficacy: CY-09 Demonstrates Comparable IL-1β Suppression to MCC950 in a Gout Model

In a head-to-head comparison within the same study, CY-09 and MCC950 were evaluated in a mouse model of monosodium urate (MSU)-induced peritonitis, a classic model for gouty inflammation. Both compounds were administered at an identical dose of 40 mg/kg [1]. The results showed that CY-09 reduced serum IL-1β levels and neutrophil infiltration to a degree comparable to the well-established NLRP3 inhibitor MCC950 [1]. This provides direct, quantitative in vivo evidence that CY-09 is efficacious and not inferior to a gold-standard comparator in an acute inflammation model.

In Vivo Pharmacology Inflammation Cytokine Biology

Selectivity Profile: CY-09's Lack of Activity Against Related Inflammasomes is Quantified

Selectivity among inflammasome pathways is a critical differentiator to avoid confounding off-target effects. The original characterization study quantified CY-09's selectivity. At a concentration of 1 µM, CY-09 exhibited no inhibitory effect on the ATPase activity of other key innate immune sensors, including NLRP1, NLRC4, NOD2, and RIG-I . Furthermore, CY-09 did not affect the activation of the AIM2 inflammasome (induced by cytosolic double-stranded DNA) or the NLRC4 inflammasome (induced by Salmonella infection) [1]. This contrasts with some earlier, less-selective inhibitors, and confirms CY-09's narrow target profile within the NLR family.

Selectivity Profiling Innate Immunity Assay Development

Drug Metabolism and Pharmacokinetics (DMPK): CY-09 Shows Favorable Oral Bioavailability and Metabolic Stability

For in vivo studies requiring oral administration, CY-09 possesses a favorable pharmacokinetic profile. In C57BL/6J mice, CY-09 demonstrated an oral bioavailability of 72% and a plasma half-life of 2.4 hours . Additionally, in vitro metabolic stability assays using both human and mouse liver microsomes indicated a long half-life of >145 minutes for CY-09, suggesting a low risk of rapid clearance . While comparative PK data for other NLRP3 inhibitors like MCC950 are not always readily available in the public domain, these defined parameters for CY-09 enable researchers to design more accurate dosing regimens and predict exposure levels, a key advantage over compounds with unknown or poor ADME properties.

Pharmacokinetics ADME Drug Development

Optimal Research and Industrial Applications for CY-09 Based on Validated Evidence


In Vivo Efficacy Studies in Acute and Chronic Inflammatory Disease Models

CY-09 is ideally suited for preclinical in vivo studies in rodents, particularly where oral dosing is required. Its demonstrated oral bioavailability of 72% and half-life of 2.4 hours in mice supports its use in chronic dosing regimens. The compound has proven effective in mouse models of gout [1], type 2 diabetes [2], and cryopyrin-associated periodic syndrome (CAPS) [2], making it a reliable tool for investigating the role of NLRP3 in metabolic and autoinflammatory diseases.

Ex Vivo and In Vitro Selectivity Profiling of Inflammasome Pathways

CY-09 is the compound of choice for experiments requiring precise discrimination between inflammasome pathways. Its validated lack of activity against AIM2, NLRC4, NLRP1, NOD2, and RIG-I at 1 µM allows researchers to confidently attribute observed effects to NLRP3 inhibition. This is particularly valuable when using complex biological samples like human peripheral blood mononuclear cells (PBMCs) or synovial fluid cells from patients, where multiple inflammasomes may be active.

Functional Cell-Based Assays Requiring Validated Target Engagement

In drug discovery screening cascades, CY-09 serves as a reliable positive control for NLRP3 inhibition in cellular assays. Its functional activity has been confirmed in a rigorous, multi-assay system that distinguishes true pathway antagonists from false positives [3]. This ensures that assay systems are correctly calibrated and that the results of novel compound screens are benchmarked against a well-characterized, active inhibitor.

Investigations of Compound Metabolism and Drug-Drug Interaction Potential

For researchers studying ADME properties or concerned about potential drug-drug interactions, CY-09 provides a well-characterized profile. Its inhibition profile against five major cytochrome P450 enzymes (IC50 values of 18.9, 8.18, >50, >50, and 26.0 µM for CYP1A2, 2C9, 2C19, 2D6, and 3A4, respectively) is publicly available, allowing for the design of co-administration studies or the selection of a tool compound with a defined metabolic interaction risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CY-09

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.